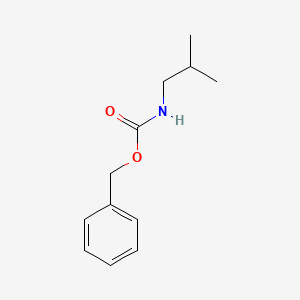
benzyl N-(2-methylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(2-methylpropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl N-(2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents can further optimize the industrial synthesis of this compound.
化学反应分析
Types of Reactions
Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted carbamates.
科学研究应用
Benzyl N-(2-methylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-methylpropyl group.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removable with strong acid or heat.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable with an amine base.
Uniqueness
Benzyl N-(2-methylpropyl)carbamate is unique due to its specific combination of stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective deprotection is required. Its versatility and compatibility with various reaction conditions further enhance its value in organic synthesis.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
benzyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI 键 |
WMPXWCPDONGZQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



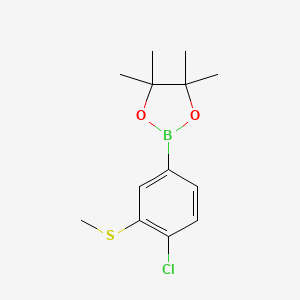

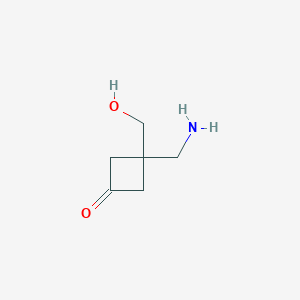

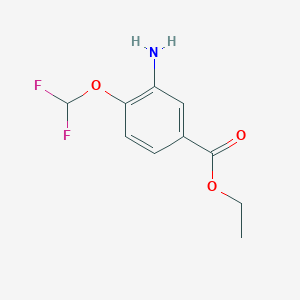
![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)
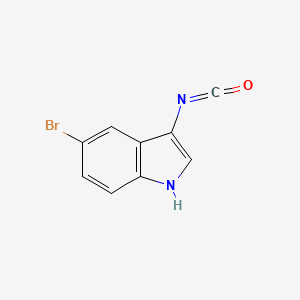

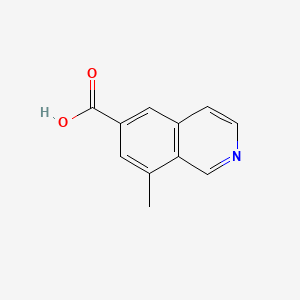

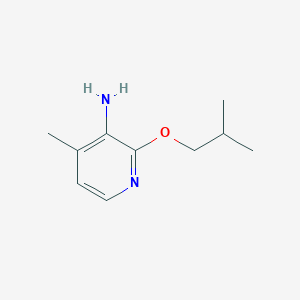
![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)
